Methyl 3-(triethylsilyl)prop-2-enoate
Description
Methyl 3-(triethylsilyl)prop-2-enoate is an α,β-unsaturated ester featuring a triethylsilyl (TES) group at the β-position. This bulky, electron-donating substituent significantly influences the compound’s electronic structure, reactivity, and physicochemical properties.
Properties
CAS No. |
101967-37-7 |
|---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
methyl 3-triethylsilylprop-2-enoate |
InChI |
InChI=1S/C10H20O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
IINXEGBBKMWUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(triethylsilyl)prop-2-enoate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(triethylsilyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(triethylsilyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(triethylsilyl)prop-2-enoate involves its reactivity due to the presence of the triethylsilyl group. This group can act as a protecting group in various chemical reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Methyl Cinnamate (Methyl 3-Phenylprop-2-enoate)
Key Differences :
- Substituent: The phenyl group in methyl cinnamate introduces aromatic conjugation, enhancing UV absorption and stabilizing the enoate system via resonance. In contrast, the triethylsilyl group in Methyl 3-(triethylsilyl)prop-2-enoate provides steric bulk and σ-donor effects, which may reduce electrophilicity at the β-carbon .
- Synthetic Applications: Methyl cinnamate is widely used in flavoring agents and pharmaceuticals due to its low toxicity and stability.
Methyl 3-(2-Oxopyrrolidin-1-yl)prop-2-enoate
Key Differences :
- Substituent: The 2-oxopyrrolidinyl group introduces hydrogen-bonding capacity and polar character, contrasting with the hydrophobic triethylsilyl group.
- A TES group might induce similar distortions but with greater steric strain .
Methyl 3-(Pyridin-4-yl)prop-2-enoate Hydrochloride
Key Differences :
- Substituent : The pyridinyl group confers basicity, enabling salt formation (e.g., hydrochloride), unlike the neutral TES group. This property makes the pyridinyl derivative more water-soluble and reactive in acid-catalyzed reactions .
- Applications: Pyridinyl derivatives are often explored in medicinal chemistry (e.g., as kinase inhibitors), whereas silyl-protected enoates are more relevant in organometallic or polymer chemistry .
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